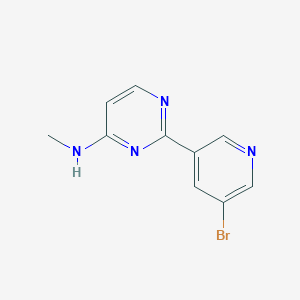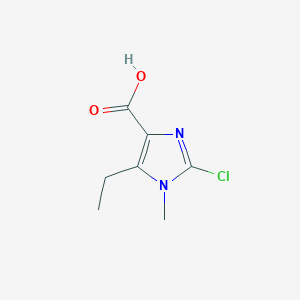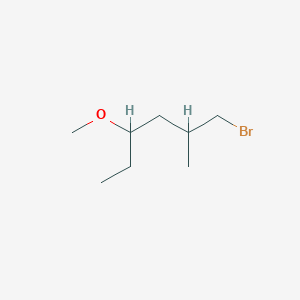
1-Bromo-4-methoxy-2-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-methoxy-2-methylhexane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-2-methylhexane can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the following steps:
Starting Material: Begin with 4-methoxy-2-methylhexane.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employ distillation or recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-methoxy-2-methylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile (e.g., hydroxide, cyanide) in an SN2 or SN1 reaction mechanism.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents (e.g., acetone) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) are employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-methoxy-2-methylhexanol or 4-methoxy-2-methylhexanenitrile can be formed.
Elimination Reactions: Alkenes such as 4-methoxy-2-methylhexene are typical products.
Scientific Research Applications
1-Bromo-4-methoxy-2-methylhexane finds applications in various fields of scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxy-2-methylhexane in chemical reactions involves the following steps:
Nucleophilic Attack: The bromine atom, being a good leaving group, facilitates nucleophilic attack by various nucleophiles.
Formation of Transition State: During substitution or elimination reactions, a transition state is formed where bonds are partially broken and formed.
Product Formation: The final products are formed after the transition state collapses, leading to the substitution or elimination products.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxyhexane: Lacks the methyl group at the 2-position.
1-Bromo-2-methylhexane: Does not have the methoxy group at the 4-position.
4-Methoxy-2-methylhexane: Does not contain the bromine atom.
Uniqueness
1-Bromo-4-methoxy-2-methylhexane is unique due to the presence of both a bromine atom and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-4-methoxy-2-methylhexane |
InChI |
InChI=1S/C8H17BrO/c1-4-8(10-3)5-7(2)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
UJECXYSDTUVMBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


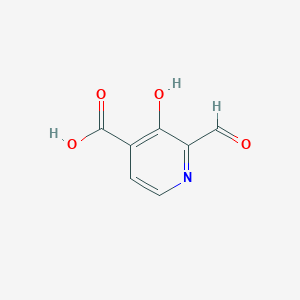
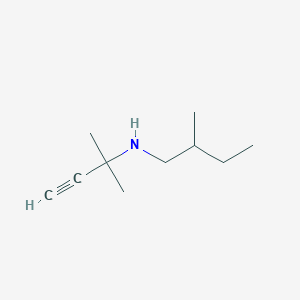
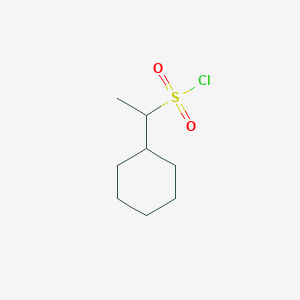
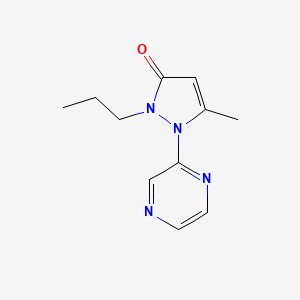
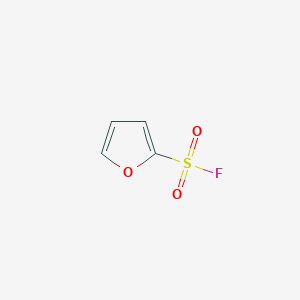
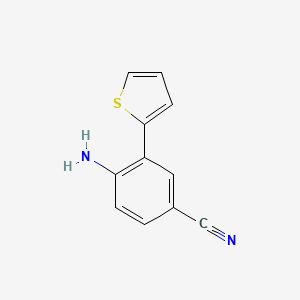
![7-[(Benzyloxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13226539.png)
![Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride](/img/structure/B13226540.png)
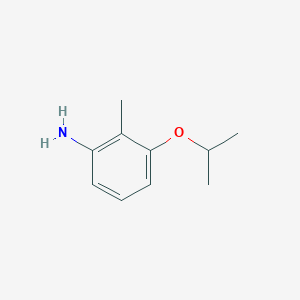
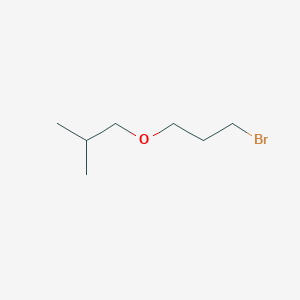

![2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13226569.png)
